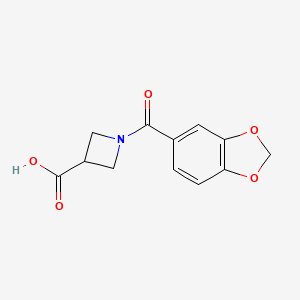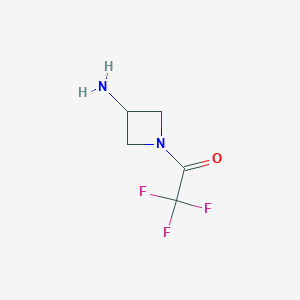![molecular formula C6H5BrN4 B1376243 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine CAS No. 120640-83-7](/img/structure/B1376243.png)
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine
概要
説明
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the triazolo[4,5-B]pyridine ring. It is a nitrogen-containing heterocycle, which makes it an interesting subject for various chemical and biological studies due to its potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-chloropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the triazolo[4,5-B]pyridine ring. The reaction conditions often include heating in a suitable solvent such as ethanol or dimethylformamide (DMF) and the use of catalysts like zinc oxide nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with appropriate reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve heating in polar solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Reagents like hydrazine derivatives and appropriate catalysts are used under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while cyclization reactions can produce complex fused ring systems.
科学的研究の応用
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Similar structure but different substitution pattern.
1,2,3-Triazolo[4,5-c]pyridine: Another isomer with a different arrangement of nitrogen atoms.
1,2,4-Triazolo[1,5-a]pyridine: Contains a bridge-headed nitrogen atom, exhibiting different biological activities.
Uniqueness
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methyl group can enhance its ability to interact with biological targets and improve its solubility and stability in various solvents.
特性
IUPAC Name |
6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOZTBARCUGHCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NNN=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)


